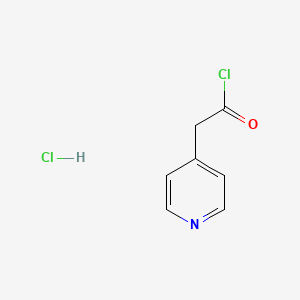

4-Pyridineacetyl chloride hydrochloride

Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, efficiency, selectivity, and the ability to construct complex molecular architectures are paramount. 4-Pyridineacetyl chloride hydrochloride, with its bifunctional nature, serves as a valuable tool for chemists. The presence of a highly reactive acyl chloride group allows for a variety of nucleophilic substitution reactions, enabling the formation of esters, amides, and ketones. This reactivity is fundamental to the construction of a wide array of organic molecules.

The pyridine (B92270) ring, a ubiquitous motif in pharmaceuticals and functional materials, imparts specific electronic properties and potential biological activity to the resulting products. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a practical reagent in a laboratory setting. Its utility is particularly noted in the synthesis of complex molecules where the introduction of a pyridine moiety is a key strategic step.

Significance in Heterocyclic Chemistry and Pyridine Derivative Research

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are of immense importance in medicinal chemistry and materials science. acs.orgias.ac.in Pyridine and its derivatives are a critical class of N-heterocycles, with a wide range of biological activities and applications. acs.orgnih.gov this compound serves as a key precursor for the synthesis of more elaborate pyridine-containing heterocycles. acs.org

The ability to introduce the 4-pyridylacetyl moiety onto other molecules provides a direct route to novel pyridine derivatives. These derivatives can be further manipulated, for instance, by reactions involving the pyridine nitrogen or by substitutions on the ring, to generate diverse libraries of compounds for biological screening. The synthesis of fused heterocyclic systems, where the pyridine ring is annulated with other rings, is an area of active research, and reagents like this compound can play a crucial role in the construction of such intricate structures. ias.ac.in For example, it has been used in the synthesis of cephalosporins, a class of antibiotics, to modify their structure and enhance their efficacy.

Overview of Reactivity Profiles in Acyl Chloride and Pyridinium (B92312) Salt Chemistry

The reactivity of this compound is best understood by considering its two key functional components: the acyl chloride and the pyridinium salt.

Acyl Chloride Reactivity: The acyl chloride group is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. This high reactivity allows for facile formation of new carbon-heteroatom and carbon-carbon bonds under mild conditions. Common transformations include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with primary or secondary amines to yield amides.

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid to form aryl ketones.

The interplay between these two reactive centers gives this compound a unique and versatile reactivity profile, making it a valuable reagent in the synthesis of complex organic molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 39685-78-4 |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Appearance | Not specified in available data |

| Solubility | Not specified in available data |

Properties

IUPAC Name |

2-pyridin-4-ylacetyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h1-4H,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHISDFEWCEDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Pyridineacetyl Chloride Hydrochloride

Advanced Synthetic Routes to 4-Pyridineacetyl Chloride Hydrochloride

This compound is a reactive acylating agent synthesized from 4-pyridineacetic acid. The hydrochloride form enhances its stability and modulates its reactivity. The primary synthetic challenge lies in the efficient conversion of the carboxylic acid group to an acid chloride without promoting unwanted side reactions on the pyridine (B92270) ring.

Preparative Strategies from 4-Pyridineacetic Acid and Related Precursors

The most direct and widely employed method for the preparation of this compound is the reaction of 4-pyridineacetic acid hydrochloride with a suitable chlorinating agent. The starting material, 4-pyridineacetic acid, is often used as its hydrochloride salt to protect the pyridine nitrogen from reacting with the chlorinating agent.

A typical laboratory-scale synthesis involves the treatment of 4-pyridineacetic acid hydrochloride with thionyl chloride (SOCl₂). The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, and may be heated under reflux to ensure complete conversion. The use of a slight excess of thionyl chloride is common to drive the reaction to completion. The volatile byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), can be readily removed, simplifying the workup procedure.

Table 1: Synthesis of this compound from 4-Pyridineacetic Acid Hydrochloride using Thionyl Chloride

| Reactant | Chlorinating Agent | Solvent | Conditions | Yield |

| 4-Pyridineacetic Acid Hydrochloride | Thionyl Chloride | Dichloromethane | Reflux | High |

Exploration of Alternative Chlorinating Agents and Reaction Conditions

While thionyl chloride is a common choice, other chlorinating agents can also be employed for the synthesis of this compound, each offering potential advantages in terms of reactivity, selectivity, and ease of handling.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for converting carboxylic acids to acid chlorides. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The reaction proceeds under mild conditions, typically at room temperature, and the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful chlorinating agent that can also be used. The reaction is typically performed in an inert solvent. A notable example from the patent literature describes the preparation of (4-pyridylthio)acetyl chloride hydrochloride by treating (4-pyridylthio)acetic acid with phosphorus pentachloride in methylene (B1212753) chloride. prepchem.com This demonstrates the utility of PCl₅ for structurally related pyridine derivatives.

The choice of chlorinating agent and reaction conditions can be tailored based on the desired scale of the reaction, the purity requirements of the final product, and the available laboratory facilities.

Acylation Reactions Mediated by this compound

As a reactive acyl chloride, this compound readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, leading to the formation of esters and amides. These reactions are fundamental in the synthesis of a wide range of compounds with potential applications in pharmaceuticals and materials science.

Nucleophilic Acyl Substitution Reactions

The core of this compound's reactivity lies in the electrophilicity of the carbonyl carbon, which is readily attacked by nucleophiles. The chloride ion is an excellent leaving group, facilitating the substitution reaction.

Esterification with Diverse Alcohol and Phenol Substrates

This compound reacts with alcohols and phenols to form the corresponding esters. These reactions are typically carried out in the presence of a base, such as pyridine or a tertiary amine (e.g., triethylamine), to neutralize the hydrogen chloride that is formed as a byproduct. doubtnut.com This prevents the protonation of the alcohol or phenol, maintaining its nucleophilicity, and also prevents the protonation of the pyridine ring in the product.

The esterification can be performed with a wide range of substrates, from simple primary alcohols like ethanol (B145695) to more complex phenols. The reaction conditions, such as solvent and temperature, can be adjusted to optimize the yield for specific substrates.

Table 2: Representative Esterification Reactions of this compound

| Alcohol/Phenol Substrate | Base | Solvent | Product |

| Ethanol | Pyridine | Dichloromethane | Ethyl 2-(pyridin-4-yl)acetate |

| Phenol | Triethylamine | Tetrahydrofuran | Phenyl 2-(pyridin-4-yl)acetate |

| 4-Methoxyphenol | Pyridine | Chloroform | 4-Methoxyphenyl 2-(pyridin-4-yl)acetate |

Amidation with Primary and Secondary Amines, and Ammonia (B1221849)

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to the corresponding amides. Similar to esterification, these reactions are typically conducted in the presence of a base to scavenge the HCl byproduct. chemicalbook.com The choice of base and solvent can influence the reaction rate and yield.

The Schotten-Baumann reaction conditions, which involve using an aqueous base, can be adapted for these amidations. Alternatively, aprotic solvents with an organic base are commonly employed.

Ammonia: The reaction with ammonia yields the primary amide, 2-(pyridin-4-yl)acetamide. A convenient method for this transformation involves the use of ammonium (B1175870) salts, such as ammonium chloride, in a suitable solvent like N-methyl-2-pyrrolidone (NMP). google.com

Primary and Secondary Amines: A diverse array of primary and secondary amines can be acylated with this compound. This includes simple aliphatic amines, aromatic amines like aniline, and cyclic secondary amines such as piperidine (B6355638). These reactions are crucial for building more complex molecular architectures.

Table 3: Representative Amidation Reactions of this compound

| Amine Substrate | Base | Solvent | Product |

| Ammonia | - | N-Methyl-2-pyrrolidone | 2-(pyridin-4-yl)acetamide |

| Aniline | Pyridine | Dichloromethane | N-phenyl-2-(pyridin-4-yl)acetamide |

| Diethylamine | Triethylamine | Tetrahydrofuran | N,N-diethyl-2-(pyridin-4-yl)acetamide |

| Piperidine | Pyridine | Chloroform | (Piperidin-1-yl)(pyridin-4-yl)methanone |

Reactions with Carbon- and Sulfur-Based Nucleophiles

This compound is a reactive acylating agent that readily participates in nucleophilic acyl substitution reactions. Its utility extends to the formation of carbon-carbon and carbon-sulfur bonds through reactions with appropriate nucleophiles, leading to the synthesis of valuable ketones and thioesters, respectively.

The reaction with organometallic reagents, which serve as carbon-based nucleophiles, is a primary method for synthesizing pyridyl ketones. While highly reactive reagents like Grignard reagents can lead to over-addition to form tertiary alcohols, milder organometallics such as organocadmium or organocuprate (Gilman) reagents are effective for selectively producing ketones. These reactions typically involve the formation of a dialkylcadmium or a lithium dialkylcuprate, which then reacts with the acyl chloride. The less reactive nature of these organometallics prevents the second nucleophilic attack on the resulting ketone.

Similarly, sulfur-based nucleophiles, particularly thiols (R-SH) and their corresponding thiolates (R-S⁻), exhibit high nucleophilicity towards the electrophilic carbonyl carbon of the acyl chloride. This reaction provides a direct and efficient pathway to S-alkyl or S-aryl 4-pyridylthioacetates (thioesters). The reaction is often carried out in the presence of a non-nucleophilic base, such as a tertiary amine, to deprotonate the thiol, thereby generating the more nucleophilic thiolate anion and neutralizing the HCl by-product.

Below is a summary of these transformations:

| Nucleophile Type | Specific Nucleophile (Example) | Product Class | General Reaction Conditions |

|---|---|---|---|

| Carbon-Based (Organometallic) | Dialkylcadmium (R₂Cd) or Lithium Dialkylcuprate (R₂CuLi) | 4-Pyridyl Ketone | Anhydrous, aprotic solvent (e.g., THF, ether); often at low temperatures. |

| Sulfur-Based (Thiol/Thiolate) | Alkyl or Aryl Thiol (R'-SH) | Thioester (S-Ester) | Aprotic solvent (e.g., CH₂Cl₂, THF) with a tertiary amine base (e.g., triethylamine). |

Electrophilic Acylation Applications (e.g., Friedel-Crafts Analogues)

This compound serves as an effective acylating agent in electrophilic aromatic substitution reactions analogous to the Friedel-Crafts acylation. organic-chemistry.orgwikipedia.org In this capacity, it introduces the 4-pyridylacetyl group onto electron-rich aromatic and heteroaromatic rings. The reaction requires the activation of the acyl chloride by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acyl chloride, which significantly enhances the electrophilicity of the carbonyl carbon. This polarization facilitates the generation of a highly reactive acylium ion intermediate. The electron-rich aromatic substrate then attacks the acylium ion, forming a sigma complex (arenium ion). Subsequent deprotonation of this intermediate by a weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), restores aromaticity and yields the corresponding aryl or heteroaryl pyridyl ketone. nih.gov

It is important to note that the pyridine ring itself is electron-deficient and deactivated towards electrophilic attack, making direct Friedel-Crafts reactions on the pyridine moiety of the reagent unfavorable. oaji.net The utility of this compound lies in its ability to acylate other activated aromatic systems.

The scope of this reaction is demonstrated in the table below:

| Aromatic Substrate (Ar-H) | Product | Typical Lewis Acid Catalyst |

|---|---|---|

| Benzene | 1-Phenyl-2-(pyridin-4-yl)ethan-1-one | AlCl₃ |

| Toluene | 1-(p-tolyl)-2-(pyridin-4-yl)ethan-1-one | AlCl₃ |

| Anisole | 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one | AlCl₃, FeCl₃ |

| Imidazo[1,2-a]pyridine | 1-(Imidazo[1,2-a]pyridin-3-yl)-2-(pyridin-4-yl)ethan-1-one | AlCl₃ (catalytic) nih.gov |

Catalytic Approaches in this compound Mediated Acylations

Pyridine derivatives, most notably 4-(Dimethylamino)pyridine (DMAP), are highly effective nucleophilic catalysts for acylation reactions involving acyl chlorides. chemicalbook.com The hydrochloride salt, DMAP·HCl, has emerged as a particularly useful, recyclable, and less toxic alternative to free DMAP for the acylation of substrates like inert alcohols. organic-chemistry.orgnih.gov

The catalytic cycle begins with the reaction of DMAP·HCl with the acylating agent (4-pyridineacetyl chloride). nih.govresearchgate.net This step forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the initial acyl chloride due to the positive charge on the pyridine nitrogen. The nucleophile (e.g., an alcohol) then attacks the carbonyl carbon of this activated intermediate. This attack leads to the formation of the acylated product and regenerates the DMAP·HCl catalyst, allowing it to re-enter the catalytic cycle. nih.govresearchgate.net This mechanism bypasses the need for a stoichiometric amount of base to neutralize the generated HCl, as the catalyst exists in its hydrochloride form. organic-chemistry.org

Lewis Acid Catalysis: As discussed in the context of Friedel-Crafts reactions (Section 2.2.2), Lewis acids are paramount for activating acyl chlorides toward less nucleophilic substrates, such as aromatic rings. nih.gov The primary role of the Lewis acid (e.g., AlCl₃, Sc(OTf)₃, Cu(OTf)₂) is to coordinate with the carbonyl oxygen atom. researchgate.net This coordination withdraws electron density from the carbonyl carbon, rendering it substantially more electrophilic and susceptible to nucleophilic attack. In reactions with strong nucleophiles, Lewis acid catalysis is often unnecessary, but for weaker nucleophiles, it is essential for the reaction to proceed at a reasonable rate. masterorganicchemistry.comresearchgate.net

Brønsted Acid Catalysis: While less common for acyl chloride reactions, Brønsted acids can also play a role in activating the substrate. In the case of this compound, the pyridine nitrogen can be protonated by a strong Brønsted acid. This protonation increases the electron-withdrawing nature of the entire pyridine ring system, which, through an inductive effect, further enhances the electrophilicity of the distal carbonyl carbon. This form of activation can be relevant in certain solvent systems or under specific reaction conditions designed to avoid the use of metal-based Lewis acids.

A comparison of these catalytic strategies is outlined below:

| Catalyst Type | Example | Mechanism of Action | Primary Application |

|---|---|---|---|

| Nucleophilic Catalyst | DMAP·HCl | Forms a highly reactive N-acylpyridinium intermediate. nih.govresearchgate.net | Acylation of alcohols, phenols, and amines. organic-chemistry.org |

| Lewis Acid | AlCl₃, FeCl₃ | Coordinates to the carbonyl oxygen to increase carbonyl electrophilicity. masterorganicchemistry.com | Friedel-Crafts acylation of aromatic and heteroaromatic compounds. nih.gov |

| Brønsted Acid | H₂SO₄, TFA | Protonates the pyridine nitrogen, enhancing the ring's electron-withdrawing effect. | Specialized conditions where Lewis acids are undesirable. |

Derivatization and Functionalization Strategies of the Pyridine Ring System via this compound Intermediates

The initial products derived from this compound, such as 4-pyridyl ketones, serve as versatile intermediates for the subsequent functionalization of the pyridine ring itself. These strategies often involve manipulating the electronic properties of the heterocyclic ring to facilitate further reactions. rsc.orgresearchgate.net

One common strategy is N-oxidation . The pyridine nitrogen of the 4-acylpyridine product can be oxidized using reagents like hydrogen peroxide or m-CPBA to form the corresponding pyridine-N-oxide. The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, but it is also a directing group. It promotes electrophilic substitution, such as nitration, preferentially at the C-2 and C-6 positions. oaji.netijpca.org The N-oxide can later be removed by reduction (deoxygenation) to restore the pyridine ring. oaji.net

A second powerful strategy involves the dearomatization of the pyridine ring. mdpi.com The nitrogen atom in the 4-acylpyridine product can be quaternized by reacting with an alkylating or acylating agent to form a pyridinium (B92312) salt. This activation step renders the pyridine ring highly electron-deficient and susceptible to nucleophilic attack, typically at the C-2 or C-4 positions. The addition of a nucleophile leads to the formation of a stable dihydropyridine (B1217469) (DHP) derivative. These DHP intermediates can then be subjected to various transformations:

Oxidation: Re-aromatization to yield a substituted pyridine. mdpi.com

Reduction: Complete saturation of the ring to form substituted piperidine derivatives. mdpi.com

These derivatization pathways provide access to a wide array of complex, functionalized pyridine and piperidine structures that are of significant interest in medicinal chemistry and materials science. nih.gov

The following table summarizes these functionalization strategies:

| Strategy | Intermediate | Reagents | Subsequent Reaction | Final Product Type |

|---|---|---|---|---|

| N-Oxidation | Pyridine-N-oxide | H₂O₂, m-CPBA | Electrophilic Substitution (e.g., Nitration) | 2-Substituted-4-acylpyridine oaji.netijpca.org |

| Dearomatization via N-alkylation/acylation | N-Alkyl/Acyl Pyridinium Salt | Alkyl/Acyl Halide | Nucleophilic Addition | Dihydropyridine (DHP) mdpi.com |

| (from DHP) | Dihydropyridine | Oxidizing Agent (e.g., DDQ) | Aromatization | Substituted Pyridine mdpi.com |

| (from DHP) | Dihydropyridine | Reducing Agent (e.g., NaBH₄, H₂/Pd) | Reduction | Substituted Piperidine mdpi.com |

Elucidation of Reaction Mechanisms and Kinetics for 4 Pyridineacetyl Chloride Hydrochloride Transformations

Mechanistic Investigations of Acylation Pathways

The reactivity of 4-Pyridineacetyl chloride hydrochloride is fundamentally governed by the highly electrophilic nature of its acyl chloride moiety. Transformations involving this compound predominantly proceed through nucleophilic acyl substitution pathways. A comprehensive understanding of these mechanisms is essential for controlling reaction outcomes and optimizing synthetic protocols.

Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms Initiated by the Acyl Chloride Moiety

The primary reaction pathway for this compound involves nucleophilic acyl substitution. masterorganicchemistry.com This mechanism is initiated by the attack of a nucleophile on the electron-deficient carbonyl carbon of the acyl chloride group. libretexts.orgchemistrystudent.com The significant positive partial charge on this carbon is induced by the high electronegativity of both the adjacent oxygen and chlorine atoms, which withdraw electron density. chemistrystudent.comlibretexts.org

The reaction proceeds via a two-step mechanism, commonly referred to as a nucleophilic addition-elimination mechanism. chemistrystudent.comsavemyexams.com

Nucleophilic Addition: In the first step, the nucleophile (Nu-H) attacks the carbonyl carbon, leading to the cleavage of the C=O pi bond. The electrons from the pi bond move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. chemistrystudent.comyoutube.com A proton is subsequently lost from the nucleophilic group, often neutralized by a weak base or excess nucleophile, to yield the final acylated product and hydrochloric acid. libretexts.orgsavemyexams.com

This sequence results in the net substitution of the chloride atom with the incoming nucleophilic group. masterorganicchemistry.com Common nucleophiles that react readily with acyl chlorides include water (to form carboxylic acids), alcohols (to form esters), and amines (to form amides). libretexts.orgsavemyexams.comwikipedia.org

Influence of the Pyridine (B92270) Nitrogen on Electronic Effects and Reaction Rates

The pyridine ring, and specifically its nitrogen atom, exerts a significant electronic influence on the reactivity of the 4-pyridineacetyl chloride moiety. Nitrogen is more electronegative than carbon, causing it to withdraw electron density from the carbons of the ring through inductive effects. stackexchange.com Furthermore, resonance effects also show that the nitrogen atom removes electron density, particularly from the ortho and para positions. stackexchange.com

Role of the Hydrochloride Salt in Modulating Reactivity and Selectivity

The formulation of 4-Pyridineacetyl chloride as a hydrochloride salt plays a critical role in modulating its reactivity and ensuring selectivity. In this form, the lone pair of electrons on the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. stackexchange.com This has two major consequences:

Enhanced Reactivity: The presence of a formal positive charge on the nitrogen atom dramatically increases its electron-withdrawing capacity. The pyridinium group is a much more powerful electron-withdrawing group than a neutral pyridine ring. stackexchange.com This intensified inductive effect makes the carbonyl carbon of the acyl chloride exceptionally electrophilic, significantly increasing its reactivity towards nucleophiles and accelerating the rate of acylation. stackexchange.com

Increased Selectivity: The protonation of the pyridine nitrogen effectively "protects" it, preventing it from participating in side reactions. A neutral pyridine nitrogen can act as a nucleophile or a base. reddit.comtu.edu.iq Without the hydrochloride salt, the nitrogen could potentially attack another molecule of the acyl chloride, leading to polymerization or the formation of undesired byproducts. By converting the nitrogen to its non-nucleophilic conjugate acid, the hydrochloride salt ensures that the reaction proceeds selectively at the intended acyl chloride site. tu.edu.iq

Kinetic Studies of Key Synthetic Reactions

Kinetic analysis of reactions involving this compound provides quantitative insight into reaction rates, influencing factors, and the optimization of reaction conditions.

Determination of Rate Laws and Activation Parameters

The rate of acylation reactions involving this compound can be described by a rate law, which mathematically relates the reaction rate to the concentration of the reactants. For a typical reaction with a nucleophile (NuH), the rate law is generally expressed as:

Rate = k[C₇H₆ClNO·HCl]ⁿ[NuH]ᵐ

The determination of these parameters involves experimental methods such as:

Method of Initial Rates: Measuring the initial reaction rate at various starting concentrations of each reactant.

Integrated Rate Laws: Monitoring the concentration of a reactant over time and fitting the data to the integrated forms of zero, first, or second-order rate equations. youtube.com

Activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined by measuring the rate constant 'k' at different temperatures and applying the Arrhenius equation. These values provide deeper insight into the energy requirements and the molecular collision frequency factor of the reaction.

| Parameter | Description | Typical Method of Determination |

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Method of initial rates; Graphical analysis using integrated rate laws. youtube.com |

| Reaction Order | The exponent to which a reactant's concentration is raised in the rate law. | Determined experimentally by varying reactant concentrations. libretexts.org |

| Rate Constant (k) | Proportionality constant in the rate law, specific to a reaction at a given temperature. | Calculated from the rate law once reaction orders are known. |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Arrhenius plot (ln(k) vs. 1/T). |

| Pre-exponential Factor (A) | Represents the frequency of correctly oriented collisions between reactants. | Intercept of the Arrhenius plot. |

Catalytic Cycle Elucidation in Accelerated Acylation Processes

The acceleration of acylation reactions involving this compound is pivotal for its efficient use in organic synthesis. Understanding the catalytic cycle is fundamental to optimizing reaction conditions and enhancing catalyst efficacy. While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the mechanism can be thoroughly elucidated by analogy to well-studied catalytic acylation processes involving similar acyl chlorides and nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP).

The most widely accepted mechanism for such transformations is the nucleophilic catalysis pathway. nih.govsemanticscholar.org In this cycle, the catalyst enhances the rate of acylation by forming a highly reactive intermediate that is more susceptible to nucleophilic attack than the original acylating agent.

The catalytic cycle for a DMAP-catalyzed acylation of a nucleophile (e.g., an alcohol) with this compound can be described in three main steps:

Formation of the N-Acylpyridinium Intermediate: The catalytic cycle begins with the nucleophilic attack of the catalyst, DMAP, on the electrophilic carbonyl carbon of this compound. This step displaces the chloride ion and forms a highly reactive N-acylpyridinium salt. utrgv.eduacs.org This intermediate is significantly more electrophilic than the starting acyl chloride, which is the key to the catalytic acceleration.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the final acylated product (an ester, in the case of an alcohol substrate) and regenerates the DMAP catalyst. utrgv.eduorganic-chemistry.org The regenerated catalyst is then free to enter another cycle, continuing the reaction.

Kinetic studies of similar DMAP-catalyzed acylation reactions have provided significant insight into the process. The reaction is typically found to be first-order with respect to the acylating agent, the alcohol, and the DMAP catalyst. nih.govsemanticscholar.org This indicates that all three species are involved in the rate-determining step of the reaction.

The following interactive table presents hypothetical research data illustrating the expected kinetic relationships in a typical DMAP-catalyzed acylation, which would be anticipated for reactions with this compound.

| Experiment | [this compound] (M) | [Alcohol] (M) | [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 0.01 | 3.0 x 10-5 |

| 4 | 0.10 | 0.10 | 0.02 | 3.0 x 10-5 |

Note: The data in Table 1 is illustrative and intended to demonstrate the first-order kinetic dependence on each reactant, as supported by studies on analogous systems. nih.govsemanticscholar.org It does not represent experimentally determined values for this compound.

Applications of 4 Pyridineacetyl Chloride Hydrochloride As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Nitrogen-Containing Heterocyclic Compounds

The structural features of 4-pyridineacetyl chloride hydrochloride make it a key building block for the construction of more elaborate heterocyclic systems. Its utility is particularly evident in the synthesis of substituted pyridines and the formation of advanced synthetic intermediates.

Precursor in the Construction of Substituted Pyridines and Fused Heterocycles

This compound serves as a readily available starting material for introducing a pyridylmethyl moiety into various molecular scaffolds. The acyl chloride group is highly reactive towards nucleophiles, facilitating acylation reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental in the multi-step synthesis of complex substituted pyridines. While direct examples of its use in creating fused heterocycles are not extensively detailed in readily available literature, its precursor, 4-pyridineacetic acid hydrochloride, is a known intermediate for synthesizing pesticide molecules and pyridine-containing nitrogen ligands. guidechem.com The conversion of the carboxylic acid to the more reactive acyl chloride is a standard synthetic transformation, implying the potential of this compound in similar synthetic pathways.

The synthesis of substituted pyridylacetic acid derivatives can be achieved through various methods, including the three-component synthesis involving Meldrum's acid derivatives and pyridine-N-oxides. nih.gov This highlights the importance of the pyridylacetic acid scaffold, for which this compound is a key derivative, in constructing substituted pyridine (B92270) cores.

Utility in the Formation of Advanced Synthetic Building Blocks

The reactivity of the acyl chloride group in this compound allows for its conversion into a variety of other functional groups, thereby generating more complex and advanced synthetic building blocks. For instance, reaction with amines or alcohols can yield amides and esters, respectively. These new derivatives can then undergo further transformations.

A significant application of the related 4-pyridineacetic acid hydrochloride is its hydrogenation to the corresponding piperidine (B6355638) hydrochloride structure. guidechem.comsincerechemical.com This reaction, often carried out with high efficiency using platinum metal catalysts, transforms the aromatic pyridine ring into a saturated piperidine ring, a common motif in many pharmaceuticals. guidechem.com This conversion underscores the role of the 4-pyridylacetic acid framework in accessing non-aromatic heterocyclic systems.

Contribution to the Synthesis of Analogs for Biologically Active Molecules

The pyridine moiety is a common feature in a vast number of biologically active compounds. Consequently, intermediates like this compound are crucial in medicinal chemistry for the synthesis of novel drug candidates and analogs of existing pharmaceuticals.

Development of Novel Reagents and Functional Materials through this compound

Beyond its role in constructing complex organic molecules, this compound and its parent acid have been utilized in the development of novel chemical entities with specific functions, such as organometallic complexes.

4-Pyridineacetic acid hydrochloride has been used in the preparation of a highly tumor-selective organometallic ruthenium(II)-arene complex. chemicalbook.com This application highlights the utility of the 4-pyridylacetic acid scaffold in coordination chemistry and the development of potential therapeutic agents. The ability of the pyridine nitrogen to coordinate with metal centers, combined with the functionality of the acetic acid side chain, allows for the creation of sophisticated coordination compounds with tailored properties.

The development of such organometallic complexes represents an important area of research where simple heterocyclic building blocks are transformed into functional materials with potential applications in catalysis, materials science, and medicine.

Summary of Synthetic Applications

| Application Category | Specific Role of this compound (or its precursor) | Example Products or Scaffolds |

| Complex Heterocycle Synthesis | Precursor for substituted pyridines and building block for nitrogen-containing ligands. guidechem.com | Substituted pyridylacetic acid derivatives, piperidine structures. guidechem.comnih.govsincerechemical.com |

| Biologically Active Molecules | Potential intermediate for modifying complex scaffolds with a pyridylmethyl group. | General pharmaceutical intermediates. guidechem.comsincerechemical.com |

| Novel Reagents & Materials | Ligand precursor for the synthesis of organometallic complexes. chemicalbook.com | Tumor-selective ruthenium(II)-arene complexes. chemicalbook.com |

Computational Chemistry and Theoretical Studies of 4 Pyridineacetyl Chloride Hydrochloride

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, all of which dictate how the molecule interacts with other chemical species.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the ground state properties of molecules like 4-Pyridineacetyl chloride hydrochloride. These calculations can optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles.

A key aspect of these calculations is the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting chemical reactivity. For an acyl chloride, the LUMO is typically centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. nih.gov The energy of the LUMO indicates the molecule's ability to accept electrons, making it a measure of its electrophilicity. The electron-withdrawing nature of the pyridine (B92270) ring, especially in its protonated hydrochloride form, is expected to lower the energy of the LUMO, thereby increasing the electrophilicity of the carbonyl carbon.

Table 1: Representative Theoretical Data for Acyl Chlorides and Pyridine Derivatives (Note: This table presents typical values from computational studies on analogous compounds to illustrate the concepts, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Typical Calculated Value/Observation | Significance |

| HOMO-LUMO Gap | ~4-6 eV | A smaller gap generally indicates higher reactivity. |

| LUMO Energy | Negative values (e.g., -1 to -3 eV) | A lower LUMO energy indicates a stronger electrophile. |

| NBO Charge on Carbonyl Carbon | Positive (e.g., +0.5 to +0.8 e) | Quantifies the electrophilic nature of the carbon atom. |

| Key NBO Interactions | n(Cl) -> σ(C-C), n(O) -> σ(C-Cl) | These interactions stabilize the molecule and influence bond strengths. |

The distribution of electron density within a molecule is a primary determinant of its reactive sites. Molecular Electrostatic Potential (MEP) maps are a common way to visualize charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the most significant electrophilic site is unequivocally the carbonyl carbon. This is due to the polarization of the C=O double bond and the inductive effect of the highly electronegative oxygen and chlorine atoms. The protonated pyridine ring further enhances this effect by acting as a strong electron-withdrawing group. Computational studies on similar acyl chlorides confirm the high positive partial charge on the carbonyl carbon. nih.gov

DFT calculations can quantify the partial charges on each atom using various population analysis schemes (e.g., Mulliken, Hirshfeld, or NBO). These analyses would confirm a significant positive charge on the carbonyl carbon, making it the primary target for nucleophiles. The hydrogen atom on the protonated pyridine nitrogen would also carry a significant positive charge, indicating its acidity.

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.

The primary reaction of acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org Computational studies have extensively investigated the mechanism of this reaction. A key question is whether the reaction proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov

For the reaction of a nucleophile with this compound, DFT calculations can be used to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡), which determines the reaction rate. researchgate.net Automated methods for transition state theory calculations can facilitate the high-throughput screening of reaction kinetics. nih.gov

Studies on the reaction of pyridine with acetyl chloride have shown that the mechanism can be complex, potentially involving stable intermediates. nih.gov For a general nucleophile, the energy barrier for the initial nucleophilic attack on the carbonyl carbon would be calculated. The geometry of the transition state would reveal the extent of bond formation between the nucleophile and the carbonyl carbon, and the extent of C=O bond elongation.

Beyond identifying the transition state, computational chemistry allows for the mapping of the entire reaction pathway using techniques like Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net An IRC analysis follows the path of steepest descent from the transition state down to the reactants on one side and the products (or intermediates) on the other, confirming that the located TS indeed connects the intended species.

In the context of nucleophilic acyl substitution on this compound, the reaction pathway would likely involve the formation of a tetrahedral intermediate after the initial nucleophilic attack. masterorganicchemistry.com Computational modeling can fully characterize this intermediate, determining its geometry and relative stability. For the reaction of acetyl chloride with pyridine, DFT calculations have been used to investigate the formation and stability of intermediates, showing good agreement with experimental observations. nih.govresearchgate.net The subsequent step in the mechanism is the elimination of the chloride leaving group from the tetrahedral intermediate, which would proceed through a second transition state. The relative energies of these intermediates and transition states provide a complete picture of the reaction mechanism.

Table 2: Illustrative Energy Profile Data for Nucleophilic Acyl Substitution on an Acyl Chloride (Note: The values in this table are representative and intended to illustrate the kind of data obtained from computational reaction pathway mapping for a generic Nu + R-COCl reaction.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Nucleophile + Acyl Chloride | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack on carbonyl C | +10 to +20 |

| Tetrahedral Intermediate | Formed after nucleophilic addition | -5 to +5 |

| Transition State 2 (TS2) | Expulsion of chloride leaving group | +5 to +15 |

| Products | Substituted product + Chloride | < 0 (for favorable reactions) |

Predictive Modeling of Reactivity, Selectivity, and Stereochemical Outcomes

A major goal of computational chemistry is to predict the outcomes of reactions without performing them in the laboratory. This includes predicting reactivity, regioselectivity, and stereoselectivity.

Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool for this purpose. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. chemrevlett.comchemrevlett.comnih.gov For a series of pyridine derivatives, descriptors such as electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and lipophilicity can be correlated with experimental reaction rates or yields. wjpsonline.com While specific QSAR models for the reactivity of this compound are not documented in the searched literature, the methodology is well-established and could be applied to predict its reactivity with a range of nucleophiles.

Computational modeling can also be used to predict stereochemical outcomes. For reactions involving chiral centers or prochiral faces, the transition states leading to different stereoisomers can be calculated. researchgate.net According to transition state theory, the ratio of products is determined by the difference in the free energies of the competing transition states. A lower energy transition state will lead to the major product. For example, in the dearomatization of pyridines, computational investigations have helped to explain the observed stereoselectivity by identifying the lowest-energy transition state. mdpi.com This approach could be used to predict the stereoselectivity of reactions involving this compound if a chiral nucleophile or catalyst were employed.

Molecular Dynamics Simulations to Understand Solvent and Catalyst Interactions

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the behavior of this compound at the atomic level. These simulations can elucidate the intricate interactions between the molecule, surrounding solvent molecules, and catalysts, providing insights that are often difficult to obtain through experimental methods alone. By simulating the motions of atoms over time, researchers can understand the structural and dynamic properties of the system, which are crucial for predicting reactivity and designing efficient reaction conditions.

Solvent Interactions

The choice of solvent is critical in chemical reactions involving this compound, as it can significantly influence the stability of the reactant and the reaction pathways. MD simulations can be employed to study the solvation of this compound in various solvents, from polar protic and aprotic to nonpolar environments.

In aqueous solutions, simulations can reveal the formation and dynamics of hydrogen bonds between water molecules and the pyridinium (B92312) cation and the chloride anion. The orientation and residence time of water molecules around the solute can be quantified, providing a detailed picture of the hydration shell. For instance, studies on related pyridine derivatives have shown that the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, influencing its orientation and solubility in water. researchgate.netacs.org

In nonpolar solvents like n-octane, MD simulations can predict the aggregation behavior of this compound and its partitioning between different phases. researchgate.net The simulations can also shed light on the conformational changes of the molecule in different solvent environments, which can impact its reactivity.

The following table summarizes key parameters that could be obtained from MD simulations of this compound in different solvents.

| Simulation Parameter | Water | Dimethylformamide (DMF) | n-Octane |

| Simulation Time (ns) | 100 | 100 | 100 |

| Temperature (K) | 298 | 298 | 298 |

| Pressure (bar) | 1 | 1 | 1 |

| Force Field | AMBER, GROMOS | AMBER, GROMOS | AMBER, GROMOS |

| Radial Distribution Function g(r) of Solvent around Pyridinium N | Sharp peak at ~2.8 Å, indicating strong hydration | Broader peak, indicating weaker interaction | Diffuse distribution, indicating poor solvation |

| Hydrogen Bond Lifetime (ps) with Pyridinium H | ~2-5 | N/A (DMF is aprotic) | N/A |

| Diffusion Coefficient of this compound (10⁻⁵ cm²/s) | Lower, due to strong solvation | Intermediate | Higher, due to weaker interactions |

Catalyst Interactions

MD simulations can also be instrumental in understanding the role of catalysts in reactions involving the acyl chloride group of this compound. wikipedia.org For example, in reactions catalyzed by tertiary amines or other nucleophilic catalysts, simulations can model the approach of the catalyst to the electrophilic carbonyl carbon of the acyl chloride.

These simulations can help to:

Determine the preferred orientation of the catalyst relative to the substrate.

Calculate the free energy profile of the initial association step.

Investigate the role of the solvent in mediating the catalyst-substrate interaction.

By providing a detailed, dynamic picture of the events leading up to the chemical reaction, MD simulations can aid in the rational design of more efficient catalysts. For instance, understanding the specific non-covalent interactions that stabilize the catalyst-substrate complex can guide the modification of the catalyst structure to enhance its activity.

Advanced Analytical Methodologies for Research on 4 Pyridineacetyl Chloride Hydrochloride and Its Reaction Products

Spectroscopic Techniques for In Situ Reaction Monitoring and Product Structural Elucidation

Advanced spectroscopic methods are indispensable for the real-time analysis of chemical reactions involving 4-Pyridineacetyl chloride hydrochloride and for the detailed structural characterization of its resulting products. fu-berlin.de These techniques provide molecular-level insights into reaction kinetics, mechanisms, and the identity of transient intermediates and final products. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of the reaction products of this compound. researchgate.netethernet.edu.et It provides detailed information on the connectivity of atoms within a molecule. d-nb.info

¹H NMR: This technique identifies the number and type of hydrogen atoms. For a reaction product, the characteristic signals for the pyridine (B92270) ring protons (typically α-protons at δ 8.5-8.8 ppm and β-protons at δ 7.3-7.6 ppm) will be present. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group will show a chemical shift that is sensitive to the new substituent. For instance, in an ester product, these protons might appear around δ 3.7 ppm, while in an amide, they could be shifted slightly.

¹³C NMR: This provides information on the carbon skeleton. The carbonyl carbon of the acyl chloride is highly deshielded. Upon conversion to an ester or amide, its chemical shift will move to a different, characteristic region (e.g., δ 165-175 ppm). The carbons of the pyridine ring can also be assigned, confirming the integrity of the heterocyclic core. chemicalbook.com

2D NMR Techniques: For more complex structures, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to map out proton networks, such as those on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

In situ NMR can also be employed to monitor reaction kinetics by tracking the decrease in reactant signals and the corresponding increase in product signals over time. researchgate.net

| Proton Type | Expected Chemical Shift (δ, ppm) | Comment |

|---|---|---|

| Pyridine H-2, H-6 (α to N) | 8.5 - 8.8 | Typically a doublet. Deshielded due to the electronegativity of nitrogen. |

| Pyridine H-3, H-5 (β to N) | 7.3 - 7.6 | Typically a doublet. |

| Methylene (-CH₂-) | 3.6 - 4.5 | Chemical shift is sensitive to the nature of the adjacent carbonyl functional group (ester, amide, etc.). |

| Amine N-H (Amide product) | 7.5 - 8.5 | Broad signal, position is concentration and solvent dependent. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of the reaction product and to gain structural information through analysis of its fragmentation patterns. sapub.org High-resolution mass spectrometry (HRMS) can provide the elemental composition of the product with high accuracy.

When the product molecule is ionized, typically by electron impact (EI) or electrospray ionization (ESI), it forms a molecular ion (M⁺·). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. libretexts.org

The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org For derivatives of this compound, common fragmentation pathways include:

α-Cleavage: The bond between the carbonyl group and the methylene bridge is a likely point of cleavage. This can lead to the formation of a stable pyridylmethyl cation (m/z 92) or a fragment corresponding to the loss of the pyridylmethyl radical.

Loss of the Side Chain: Cleavage at the bond between the pyridine ring and the methylene group can result in a charged pyridine ring (m/z 78) or a charged side chain fragment.

McLafferty Rearrangement: If the ester or amide side chain is sufficiently long (containing a γ-hydrogen), a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

Cleavage of the New Functional Group: For an ester product, loss of the alkoxy group (-OR) is common. For an amide, cleavage of the C-N bond can occur.

Analyzing these fragmentation patterns allows researchers to piece together the structure of the product and confirm the outcome of the synthesis. miamioh.edu

UV-Visible (UV-Vis) Spectroscopy for Reaction Progress Tracking and Quantitative Analysis in Solution

UV-Visible (UV-Vis) spectroscopy can be a straightforward and effective method for monitoring the progress of reactions in solution, particularly when the reactant and product have different absorption spectra. thermofisher.com The pyridine ring in this compound and its derivatives contains a π-electron system that absorbs UV light, typically in the range of 250-270 nm.

While the primary chromophore (the pyridine ring) remains constant, the conversion of the acyl chloride to an ester or amide alters the electronic nature of the substituent attached to the ring. This change can lead to a slight shift in the wavelength of maximum absorbance (λ_max) and/or a change in the molar absorptivity (ε).

By monitoring the absorbance at a specific wavelength where the reactant and product have significantly different absorption characteristics, the reaction kinetics can be followed over time. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. This allows for a quantitative analysis of the reaction rate, enabling the determination of the rate constant and reaction order. thermofisher.com

Chromatographic Methods for Purification and Purity Assessment of Synthetic Outputs

Chromatographic techniques are essential for the isolation of the desired reaction product from the reaction mixture and for the subsequent assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis and purification of pyridine derivatives. researchgate.net It offers high resolution, sensitivity, and speed.

Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727).

Method Development: A typical method involves eluting the sample with a gradient of increasing organic solvent in the mobile phase. The starting material, this compound, is highly polar and will elute early. The reaction products (esters or amides) are generally less polar and will have longer retention times. To improve peak shape for the basic pyridine compounds, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase.

Detection: A UV detector is most commonly employed, set to a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm or 260 nm). A Diode Array Detector (DAD) can provide spectral information across a range of wavelengths, which helps in peak identification and purity assessment.

Purity Assessment: The purity of the final product is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. A pure compound should ideally show a single, sharp, and symmetrical peak.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique utilized for separating and analyzing volatile and thermally stable compounds. In the context of this compound and its reaction products, GC is particularly valuable for quality control, such as the determination of residual solvents in the final product and for the analysis of volatile intermediates or byproducts. researchgate.net The hydrochloride salt form of an active pharmaceutical ingredient (API) often requires rigorous testing for organic volatile impurities that may be present from the synthesis and purification processes.

The methodology typically employs a capillary column, such as a DB-624 or similar phase (e.g., 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane copolymer), which provides good separation for a wide range of organic solvents. derpharmachemica.com A flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons. researchgate.net The analysis of hydrochloride salts can be performed using a headspace GC technique, where the sample is heated in a sealed vial to partition volatile analytes into the gas phase, which is then injected into the GC system. This approach prevents the non-volatile salt from contaminating the injector and column.

Research has focused on developing and validating GC methods for the analysis of residual solvents in various hydrochloride salts of APIs. researchgate.net These methods are designed to be simple, sensitive, rugged, and reproducible for the quantification of solvents at residual levels. researchgate.net The separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase coated on the column wall.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Residual Solvent Analysis

| Parameter | Specification |

|---|---|

| Column | DB-624 (or equivalent), 60 m x 0.53 mm i.d., 3 µm film thickness derpharmachemica.com |

| Carrier Gas | Helium or Nitrogen researchgate.netderpharmachemica.com |

| Injector | Headspace or Split/Splitless |

| Detector | Flame Ionization Detector (FID) researchgate.net |

| Oven Program | Initial Temp: 40°C, hold for 5 min; Ramp: 10°C/min to 200°C, hold for 5 min |

| Injector Temp | 220°C |

| Detector Temp | 250°C |

Note: This data is illustrative and specific parameters would be optimized and validated for the exact analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining their purity. wikipedia.orgrsc.org For reactions involving this compound, TLC is an indispensable tool to qualitatively track the consumption of starting materials and the formation of products. chemistryhall.com

The stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel (SiO₂), coated on a plate of glass or aluminum. chemistryhall.com A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and separation occurs as different components travel up the plate at different rates based on their polarity and interaction with the stationary phase. wikipedia.org

A significant challenge in the TLC analysis of this compound is its high reactivity. As an acyl chloride, it is prone to rapid hydrolysis back to the corresponding carboxylic acid (4-Pyridineacetic acid) upon contact with atmospheric moisture or the silica gel stationary phase itself. chemicalforums.com To overcome this, a common strategy is to quench a small aliquot of the reaction mixture with a nucleophile like methanol or an amine (e.g., diethylamine) in an aprotic solvent. chemicalforums.com This derivatization converts the reactive acyl chloride into a more stable ester or amide, which can then be reliably spotted and analyzed by TLC. This allows for an accurate assessment of the reaction's progress by comparing the spot of the derivatized product to the starting material. chemicalforums.com Visualization of the separated spots is often achieved using ultraviolet (UV) light, as pyridine-containing compounds are typically UV-active. chemistryhall.com

Table 2: Example TLC System for Monitoring a Reaction of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum plates sci-hub.se |

| Mobile Phase | Toluene-Acetone (94:6, v/v) or Ethyl Acetate/Hexane mixtures sci-hub.se |

| Sample Preparation | Aliquot of reaction mixture quenched with methanol to form the methyl ester derivative. chemicalforums.com |

| Application | Spot starting material, quenched reaction mixture, and a co-spot of both on the baseline. chemistryhall.com |

| Development | Plate developed in a closed chamber until the solvent front is ~1 cm from the top. |

| Visualization | Under UV lamp (254 nm). |

| Analysis | Disappearance of the starting material spot and appearance of a new product spot indicates reaction progress. The Retention Factor (Rf) value is calculated for each spot. |

X-ray Crystallography for Definitive Solid-State Structural Determination of Key Intermediates and Products

X-ray Crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for the unambiguous structural elucidation of novel intermediates and final products derived from reactions of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision.

This method provides definitive proof of a molecule's constitution and conformation in the solid state, which is vital for confirming reaction outcomes, understanding stereochemistry, and studying intermolecular interactions such as hydrogen bonding. For instance, in the structural analysis of related compounds like 4-acetylpyridinium chloride, X-ray crystallography has revealed detailed information about how the organic cations and chloride anions are arranged in layers within the crystal lattice. researchgate.net It also elucidates the specific hydrogen-bonding networks (e.g., N—H⋯Cl interactions) that stabilize the crystal structure. researchgate.net

The data obtained from X-ray crystallography is fundamental for understanding the structure-property relationships of the synthesized compounds. The process involves growing a suitable single crystal of the target compound, mounting it on a diffractometer, collecting diffraction data, and solving and refining the crystal structure using specialized software. The resulting structural model provides invaluable insight that cannot be obtained by spectroscopic methods alone.

Table 3: Representative Crystallographic Data for a Pyridinium (B92312) Salt

| Parameter | Value |

|---|---|

| Compound | 4-Acetylpyridinium chloride researchgate.net |

| Chemical Formula | C₇H₈NO⁺ · Cl⁻ researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.5 Å, b = 10.2 Å, c = 11.1 Å, β = 98.5° |

| Key Interactions | N—H⋯Cl hydrogen bonds stabilizing the crystal packing researchgate.net |

| R-factor | 0.073 researchgate.net |

Note: Data is based on a closely related structure to illustrate the type of information obtained. Specific values would vary for derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-pyridineacetyl chloride hydrochloride, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution or acylation of pyridine derivatives. For example, analogous compounds like 2-chloro-4-(chloromethyl)pyridine hydrochloride are synthesized via substitution reactions using chlorinated precursors and nucleophiles (e.g., amines) under alkaline conditions . Optimization includes adjusting temperature (e.g., 40–60°C) and solvent polarity (e.g., dichloromethane or THF). Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : - and -NMR identify proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and carbonyl groups (δ 165–175 ppm) .

- FT-IR : Peaks at ~1700 cm confirm the acetyl chloride group, while N–H stretches (2500–3000 cm for hydrochloride salts) validate protonation .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion cluster (e.g., [M+H]) and fragmentation patterns .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : Hydrolysis of acetyl chloride groups is pH-dependent. Under acidic conditions (pH < 3), the compound remains stable due to protonation of reactive sites. At neutral or basic pH, rapid hydrolysis occurs, forming pyridineacetic acid. Stability studies using HPLC or UV-Vis spectroscopy monitor degradation kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

- Methodology : The electron-withdrawing pyridine ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols). Kinetic studies using stopped-flow spectrophotometry or DFT calculations reveal transition states and rate constants. For example, activation energies for reactions with benzylamine are ~50 kJ/mol in aprotic solvents .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodology : Contradictions often arise from impurities or differing assay conditions. Orthogonal validation techniques include:

- HPLC-PDA/MS : Verify compound purity (>95%) and detect degradation products.

- Dose-response curves : Compare EC values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

- Target engagement assays : Use SPR or ITC to confirm binding affinity to receptors/enzymes .

Q. What strategies optimize the solubility of this compound in polar solvents without hydrolysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.